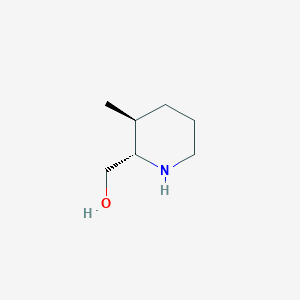

((2S,3S)-3-Methylpiperidin-2-yl)methanol

Description

((2S,3S)-3-Methylpiperidin-2-yl)methanol is a chiral piperidine derivative characterized by a six-membered saturated ring with a hydroxymethyl group at position 2 and a methyl group at position 2. The stereochemistry at C2 and C3 (both S-configuration) confers distinct spatial and electronic properties, influencing its reactivity and interactions in chemical or biological systems.

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

[(2S,3S)-3-methylpiperidin-2-yl]methanol |

InChI |

InChI=1S/C7H15NO/c1-6-3-2-4-8-7(6)5-9/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |

InChI Key |

SHIBACMNDDHGAQ-NKWVEPMBSA-N |

Isomeric SMILES |

C[C@H]1CCCN[C@@H]1CO |

Canonical SMILES |

CC1CCCNC1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method for synthesizing ((2S,3S)-3-Methylpiperidin-2-yl)methanol involves the Grignard reaction.

Asymmetric Reduction: Another method involves the asymmetric reduction of a precursor compound using specific catalysts and conditions to achieve high enantioselectivity.

Industrial Production Methods: Industrial production of ((2S,3S)-3-Methylpiperidin-2-yl)methanol often involves optimizing the above synthetic routes for large-scale operations. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((2S,3S)-3-Methylpiperidin-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry: ((2S,3S)-3-Methylpiperidin-2-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable for creating enantiomerically pure compounds, which are important in asymmetric synthesis .

Biology and Medicine: In the field of medicine, this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its derivatives have shown potential in various therapeutic applications, including as inhibitors of specific enzymes or receptors .

Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique structure allows for the development of compounds with specific biological activities .

Mechanism of Action

The mechanism of action of ((2S,3S)-3-Methylpiperidin-2-yl)methanol depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

Structural and Stereochemical Variations

[(2S,3S)-1-(Methanesulfonyl)-3-methylpiperidin-2-yl]methanol

- Molecular Formula: C₈H₁₇NO₃S

- Key Features : Addition of a methanesulfonyl group at the piperidine nitrogen.

- Impact : The sulfonyl group enhances electrophilicity and may improve binding affinity in enzyme inhibition studies. Its presence also increases molecular weight (215.3 g/mol) and alters solubility compared to the parent compound .

[3-(Pyridin-2-yl)piperidin-3-yl]methanol

- Molecular Formula : C₁₁H₁₆N₂O

- Key Features : Pyridine ring fused to piperidine at position 3.

- This scaffold is prevalent in drug discovery (e.g., kinase inhibitors) due to enhanced metabolic stability compared to saturated rings .

(S)-(1-Methylpiperidin-2-yl)methanol

- Molecular Formula: C₇H₁₅NO

- Key Features : Methyl group at position 1 instead of 3.

- This may affect substrate recognition in asymmetric catalysis .

[(2S,3S)-3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol

- Molecular Formula: C₂₃H₂₃NO

- Key Features : Aziridine (three-membered ring) with a bulky trityl group.

- Impact : The strained aziridine ring increases reactivity in ring-opening reactions, while the trityl group imposes steric constraints, limiting accessibility to the hydroxymethyl group .

Physicochemical and Functional Properties

Functional Group and Reactivity Analysis

- Hydroxymethyl Group : Present in all compounds, enabling hydrogen bonding and participation in esterification or oxidation reactions.

- Methyl Group Position: In ((2S,3S)-3-Methylpiperidin-2-yl)methanol, the 3-Me group creates a stereochemical environment distinct from 1-Me analogs, affecting conformational stability .

- Ring Size : Piperidine derivatives (six-membered rings) exhibit greater flexibility and lower ring strain than aziridines, influencing their metabolic stability and synthetic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.